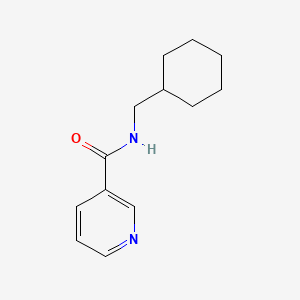
N-(cyclohexylmethyl)nicotinamide
説明
N-(cyclohexylmethyl)nicotinamide is a useful research compound. Its molecular formula is C13H18N2O and its molecular weight is 218.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 218.141913202 g/mol and the complexity rating of the compound is 224. The solubility of this chemical has been described as 31.1 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cellular Energy Metabolism and Disease Treatment
N-(cyclohexylmethyl)nicotinamide, as a derivative of nicotinamide (the amide form of vitamin B3), is involved in cellular energy metabolism. It impacts normal physiology and influences oxidative stress, modulating multiple pathways related to cellular survival and death. Its role in treating disorders associated with immune system dysfunction, diabetes, and aging-related diseases has been noted, making it a robust cytoprotectant. This derivative blocks cellular inflammatory cell activation, early apoptotic phosphatidylserine exposure, and late nuclear DNA degradation (Maiese et al., 2009).
Dermatology and Skin Care
This compound's base compound, nicotinamide, hasapplications in dermatology, particularly for skin care and treatment. Its efficacy in treating nonmelanoma cancer, blistering disorders, acne vulgaris, and other cosmetic indications has been explored, highlighting its potential future role in dermatological practice (Forbat et al., 2017).
Pharmacology and Treatment of Atherosclerosis
Nicotinamide is known for its antihyperlipidemic properties and improving blood microcirculation. It plays a role in the synthesis of ATP from fats and carbohydrates. A systematic analysis of nicotinamide's pharmacology suggests its vasoprotective action, including anti-inflammatory effects, and its potential in treating atherosclerosis and related conditions like steatohepatosis and obesity (Gromova & Torshin, 2023).
Stem Cell Applications
In the realm of stem cell research, nicotinamide promotes cell survival and differentiation. It acts as a kinase inhibitor, influencing human pluripotent stem cells. Its impact on cell survival after individualization and its role as an inhibitor of multiple kinases, including ROCK and casein kinase 1, are significant for developing stem cell applications and disease treatments (Meng et al., 2018).
Metabolic Disorders and Obesity
Nicotinamide N-methyltransferase (NNMT), a related enzyme, plays a crucial role in obesity and type-2 diabetes. Small molecule analogs of nicotinamide have been developed to inhibit NNMT activity, resulting in insulin sensitization, glucose modulation, and weight reduction in animal models. These findings open avenues for treating metabolic diseases (Kannt et al., 2018).
Cancer Research and Epigenetic Remodeling
NNMT is overexpressed in various cancers, contributing to tumorigenesis. It affects the methylation potential of cancer cells, leading to an altered epigenetic state. Understanding the role of NNMT in cancer can aid in developing therapeutic strategies for cancer treatment (Ulanovskaya et al., 2013).
Agricultural Applications
Derivatives of nicotinic acid, closely related to nicotinamide, have beenused in agriculture to develop herbicides. Novel N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid demonstrated excellent herbicidal activity against certain plant species. This research could lead to the development of new herbicides for controlling monocotyledonous weeds (Yu et al., 2021).
Oral and Systemic Disease Prevention and Treatment
Nicotinamide has been studied for its role in preventing and treating oral and systemic diseases. It exhibits multiple biological functions such as antibacterial and anti-inflammatory effects, impacting skin and neurodegenerative diseases. Most studies are still at the laboratory stage, but they provide a foundation for its future clinical application in disease prevention and treatment (Lei et al., 2023).
Chemoprevention and Cancer Therapy
Nicotinamide has shown potential in cancer chemoprevention and therapy. Clinical trials have confirmed its efficacy in preventing non-melanoma skin cancer and as an adjunct to radiotherapy for various cancers. While most evidence is from preclinical research, it suggests that nicotinamide is a safe, well-tolerated, and cost-effective agent with potential benefits in cancer treatment (Nikas et al., 2020).
特性
IUPAC Name |
N-(cyclohexylmethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c16-13(12-7-4-8-14-10-12)15-9-11-5-2-1-3-6-11/h4,7-8,10-11H,1-3,5-6,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWYAQNRJZKZEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199403 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


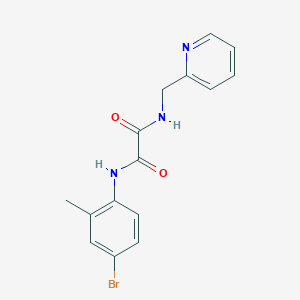
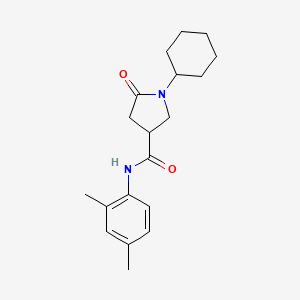
![2-[(4-methylphenyl)thio]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4391200.png)
![2-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4391206.png)

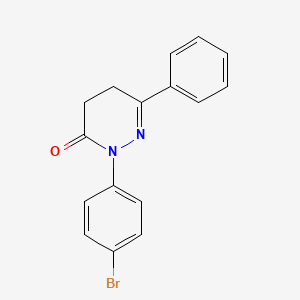
![8-[(2-ethyl-1-piperidinyl)methyl]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4391226.png)

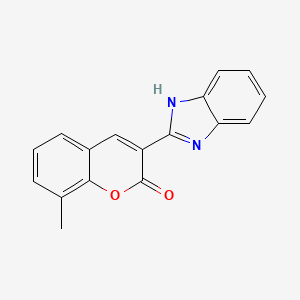
![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide](/img/structure/B4391245.png)
![2,4-dichloro-6-{[3-(trifluoromethyl)-1-piperidinyl]sulfonyl}phenol](/img/structure/B4391258.png)
![(1-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)formamide](/img/structure/B4391259.png)
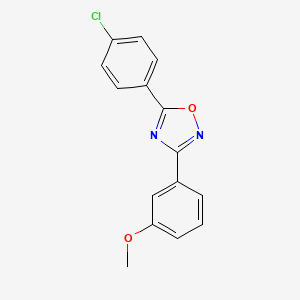
![N-cyclohexyl-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4391272.png)
